2-(Ethenesulfonyl)-2-methylpropane

Description

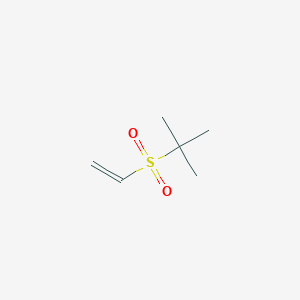

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylsulfonyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5-9(7,8)6(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRTAZVNIIQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415816 | |

| Record name | 2-(ethenesulfonyl)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18288-23-8 | |

| Record name | 2-(ethenesulfonyl)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethenesulfonyl 2 Methylpropane and Its Structural Analogues

Modern Approaches to Sulfone Synthesis Relevant to Vinyl Sulfones

The synthesis of vinyl sulfones, a critical class of organic compounds, has been significantly advanced through modern chemical techniques. These methods offer improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Metal-Catalyzed Coupling Reactions for C-S Bond Formation (e.g., Palladium-Catalyzed Desulfitative Functionalizations)

The formation of the carbon-sulfur bond is a cornerstone of sulfone synthesis. Transition metal catalysis, particularly with palladium, has become a powerful tool for forging C-S bonds, including those in vinyl sulfones. nih.govrsc.org These reactions often overcome the limitations of traditional methods, such as harsh conditions and catalyst poisoning by sulfur compounds. rsc.orgias.ac.in

Palladium-catalyzed cross-coupling reactions provide a versatile route to aryl and vinyl sulfones. For instance, the reaction of sulfinic acid salts with various aryl and vinyl halides or triflates, facilitated by a palladium catalyst and an additive like tetra-n-butylammonium chloride (nBu₄NCl), yields unsymmetrical diaryl and aryl vinyl sulfones in good yields. organic-chemistry.org

A notable strategy is the Heck reaction, which can be adapted for sulfur-containing alkenes. The palladium-catalyzed Heck vinylation of aryl bromides with vinyl sulfone derivatives proceeds efficiently to yield E-[2-(methylsulfonyl)vinyl]benzene derivatives in very high yields. organic-chemistry.org The choice of ligand, such as the tetraphosphine cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), is crucial for the success of these transformations. organic-chemistry.org

Palladium-catalyzed desulfitative functionalizations represent another sophisticated approach. These reactions involve the use of a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which reacts with aryl boronic acids in the presence of a simple Pd(OAc)₂ catalyst. acs.org This generates a sulfinate intermediate that can be trapped in a one-pot, two-step process to form sulfones. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Vinyl Sulfone Synthesis

| Reaction Type | Substrates | Catalyst System | Key Features |

|---|---|---|---|

| Cross-coupling | Aryl/vinyl halides, Sulfinic acid salts | Pd(OAc)₂ / Ligand | Forms unsymmetrical sulfones; influenced by additives like nBu₄NCl. organic-chemistry.org |

| Heck Vinylation | Aryl bromides, Vinyl sulfones | Pd-Tedicyp complex | High yields and stereoselectivity for (E)-isomers. organic-chemistry.org |

| Desulfitative Coupling | Aryl boronic acids, DABSO (SO₂ surrogate) | Pd(OAc)₂ | One-pot, two-step process to generate sulfones from sulfinate intermediates. acs.org |

C–H Functionalization Strategies in Sulfone Synthesis

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for synthesizing sulfones, offering an alternative to classical methods that often require pre-functionalized substrates. rsc.orgresearchgate.net This approach enables the direct conversion of C(sp²)–H and C(sp³)–H bonds into C–S bonds, streamlining synthetic sequences. researchgate.net

Metal-catalyzed C–H sulfonylation is a prominent method. For example, a site-selective, two-step sequence involving aromatic C–H thianthrenation followed by a palladium-catalyzed coupling with a sulfur dioxide source like sodium hydroxymethylsulfinate (Rongalite) provides access to aryl sulfonyl compounds. acs.orgnih.gov This method allows for the installation of a sulfonyl group at a specific position on an aromatic ring. nih.gov

Transition-metal-free approaches have also been developed. These methods often rely on radical-mediated processes to achieve the desired C–H sulfonylation, expanding the toolkit for sulfone synthesis. researchgate.net

Photoredox Catalysis in Vinyl Sulfone Preparation

Visible-light photoredox catalysis offers a mild and efficient pathway for generating reactive intermediates, which has been successfully applied to the synthesis of vinyl sulfones. acs.org These reactions often proceed under ambient conditions without the need for harsh reagents.

One strategy involves the decarboxylative sulfonylation of cinnamic acids. acs.org Using an inexpensive organic photocatalyst such as Eosin (B541160) Y or Rhodamine B, cinnamic acids react with various sulfonyl sources (e.g., sulfonylazides, p-toluenesulfonylmethyl isocyanide) under visible light irradiation to produce vinyl sulfones with high stereoselectivity. acs.org

Another approach utilizes photoredox-generated α-amino radicals, which can be coupled with vinyl sulfones. acs.orgprinceton.edu This method allows for the direct C–H vinylation of N-aryl tertiary amines or the decarboxylative vinylation of N-Boc α-amino acids, yielding diverse allylic amines. acs.orgprinceton.edu The vinyl sulfone acts as a radical acceptor, and subsequent elimination of a sulfinyl radical drives the reaction forward. acs.orgprinceton.edu

A metal-free visible-light photoredox process can also synthesize N-unsubstituted enaminosulfones from vinyl azides and sodium sulfinates, using Eosin Y as the photocatalyst. researchgate.net

Sulfur Dioxide-Based Multicomponent Reactions

Multicomponent reactions (MCRs) that incorporate sulfur dioxide or its surrogates provide a highly convergent and efficient means of constructing complex sulfone-containing molecules. thieme-connect.comnih.gov These reactions allow for the formation of multiple chemical bonds in a single operation. researchgate.net

A notable example is the three-component reaction involving potassium alkyltrifluoroborates, sulfur dioxide, and alkynes. rsc.org Under visible light irradiation and with the aid of a photocatalyst and a copper catalyst, this reaction affords (E)-vinyl sulfones with excellent regio- and stereoselectivity. The process is initiated by the formation of an alkyl radical, which then traps sulfur dioxide to form an alkylsulfonyl radical that adds to the alkyne. rsc.org

Another innovative method is the selenosulfonation of alkynes with the insertion of sulfur dioxide, which produces β-(seleno)vinyl sulfones with high regio- and stereoselectivity. nih.gov This reaction proceeds via a plausible radical mechanism and demonstrates excellent functional group tolerance. nih.gov

Specific Routes to 2-(Ethenesulfonyl)-2-methylpropane and Related tert-Butyl Sulfones

The synthesis of this compound, characterized by its tert-butyl group attached to the sulfonyl moiety, can be achieved through established methods, with the oxidation of appropriate precursors being a primary route.

Oxidation of Sulfides and Sulfoxides Precursors

The oxidation of thioethers (sulfides) and sulfoxides is one of the most fundamental and widely used methods for preparing sulfones. thieme-connect.comnih.govwikipedia.org This approach is highly applicable to the synthesis of tert-butyl sulfones. The general pathway involves the oxidation of a corresponding sulfide (B99878) to a sulfoxide (B87167), which can then be further oxidized to the sulfone. wikipedia.org

To synthesize a vinyl sulfone like this compound via this route, a plausible precursor would be tert-butyl vinyl sulfide. This sulfide would first be oxidized to tert-butyl vinyl sulfoxide and subsequently to this compound.

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is a common and environmentally benign oxidant, often used in combination with a catalyst or in an acidic medium like acetic acid. nih.govysu.amorganic-chemistry.org Other reagents include peracids (e.g., m-CPBA), permanganate (B83412) salts, and N-fluorobenzenesulfonimide (NFSI). nih.govorganic-chemistry.orgrsc.org The choice of oxidant and reaction conditions is critical to control the extent of oxidation, allowing for the selective formation of either the sulfoxide or the sulfone. rsc.orgorganic-chemistry.org For instance, using N-fluorobenzenesulfonimide, the reaction can be switched to produce either sulfoxides or sulfones by simply varying the reagent loading. rsc.org

Table 2: Common Oxidants for Sulfide to Sulfone Conversion

| Oxidizing Agent | Conditions/Catalyst | Selectivity |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, various metal catalysts (e.g., Tantalum carbide, Niobium carbide) | Can be controlled to yield sulfoxides or sulfones. nih.govorganic-chemistry.org |

| meta-Chloroperbenzoic acid (m-CPBA) | Typically used in stoichiometric amounts. | Powerful oxidant, often leads directly to the sulfone. nih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | H₂O as solvent | Switchable synthesis of sulfoxides or sulfones based on NFSI loading. rsc.org |

Addition Reactions to Activated Alkenes and Alkynes Incorporating tert-Butyl Units

The synthesis of vinyl sulfones can be achieved through the addition of sulfonyl groups to activated carbon-carbon multiple bonds. While direct synthesis of this compound via this method is less commonly detailed, the principles can be applied to the formation of its structural analogues. The incorporation of a tert-butyl group is a key feature of the target molecule.

Addition reactions to activated alkynes, such as propiolate esters, are a well-established method for creating substituted vinyl sulfones. acs.org Nucleophilic conjugate additions, like the thiol-yne reaction, proceed efficiently with various electron-withdrawing groups activating the alkyne. acs.org For instance, the reaction of a thiol with an alkyne bearing an ester, ketone, or sulfone group can yield a vinyl sulfide, which can then be oxidized to the corresponding vinyl sulfone. The steric hindrance from a β-substituent on the alkyne can influence the reaction yield. acs.org

In the context of creating analogues of this compound, one could envision a strategy involving the addition of a tert-butyl-containing nucleophile to an activated acetylene (B1199291) derivative, or the addition of a tert-butylsulfonyl-containing species to an alkene or alkyne. Molybdooxaziridine-mediated catalytic sulfonation of styrenes has been shown to be effective for a variety of substituted styrenes, indicating the potential for this method with alkenes bearing bulky groups like tert-butyl. d-nb.inforesearchgate.net This catalytic approach involves an atom transfer radical addition mechanism. d-nb.inforesearchgate.net

Preparation from Sulfinic Acid Derivatives (e.g., Sulfinic Acid Sodium Salts)

A prevalent and versatile method for the synthesis of vinyl sulfones involves the use of sulfinic acid derivatives, particularly their sodium salts. organic-chemistry.org These reactions often proceed via a radical pathway and can be initiated by various means, including chemical oxidants, electrocatalysis, or photocatalysis. organic-chemistry.org

One efficient approach involves the reaction of sodium sulfinates with alkenes or alkynes. For example, the reaction of alkenes with sodium arene sulfinates can be mediated by potassium iodide and sodium periodate (B1199274) to yield vinyl sulfones at room temperature. organic-chemistry.org Similarly, copper-catalyzed reactions of sodium sulfinates with alkenes or alkynes stereoselectively produce (E)-alkenyl sulfones. organic-chemistry.org

Recent advancements have focused on decarboxylative sulfonylation reactions. Cinnamic acids can react with sodium sulfinates in the presence of a manganese(II) acetate (B1210297) catalyst in dimethyl sulfoxide (DMSO) to afford vinyl sulfones in very good yields. organic-chemistry.org Visible-light-induced methods have also been developed, where cinnamic acids undergo decarboxylative sulfonylation with sulfonyl sources like sulfonylazides, p-toluenesulfonylmethyl isocyanide, and β-keto sulfones, using organic photocatalysts. acs.org Electrocatalytic oxidation provides another route to construct (E)-vinyl sulfones from cinnamic acids and sodium sulfinates with high regioselectivity at room temperature. organic-chemistry.org

A simple and economical, metal-free method utilizes the reaction of commercially available sulfinic acid sodium salts with dibromides in N,N-dimethylformamide (DMF) at 80°C to produce various vinyl sulfones in high yields. organic-chemistry.org This method is compatible with a wide range of functional groups. organic-chemistry.org

| Reactants | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkenes, Sodium Arene Sulfinates | KI, NaIO₄, Acetic Acid | Room Temperature | Vinyl Sulfones | organic-chemistry.org |

| Alkenes/Alkynes, Sodium Sulfinates | CuI-bpy | O₂ | (E)-Alkenyl Sulfones | organic-chemistry.org |

| Cinnamic Acids, Sodium Sulfinates | Mn(OAc)₂·4H₂O | DMSO, Air | Vinyl Sulfones | organic-chemistry.org |

| Cinnamic Acids, Sodium Sulfinates | Electrocatalytic Oxidation | Room Temperature | (E)-Vinyl Sulfones | organic-chemistry.org |

| Sulfinic Acid Sodium Salts, Dibromides | None (Metal-free) | DMF, 80°C | Phenyl and Methyl Vinyl Sulfones | organic-chemistry.org |

| Cinnamic Acids, Sulfonylazides/TsMIC/β-Keto Sulfones | Rhodamine B/Eosin Y (Photocatalyst) | Blue LED, RT | Vinyl Sulfones | acs.org |

Dehydrohalogenation Routes to Vinyl Sulfones

Dehydrohalogenation represents a classical yet effective strategy for the synthesis of vinyl sulfones. This method typically involves the elimination of a hydrogen halide from an α- or β-halo sulfone precursor.

One example is the Meerwein arylation of vinyl sulfones with aromatic diazonium salts, which yields α-halo-β-aryl sulfones. acs.org These intermediates can then undergo dehydrohalogenation to produce the corresponding styryl sulfones. For instance, refluxing 1-chloro-2-phenylethyl p-tolyl sulfone in alcoholic potassium hydroxide (B78521) smoothly effects dehydrohalogenation. acs.org

Another application of this strategy is in the synthesis of alkynyl sulfones, where the dehydrohalogenation of bromo vinyl sulfones using a base like triethylamine (B128534) (Et₃N) serves as a key step to introduce the alkyne functionality. researchgate.net While the primary product in this specific context is an alkynyl sulfone, the underlying principle of elimination from a halo-vinyl sulfone intermediate is a core concept in vinyl sulfone chemistry. The starting halo-vinyl sulfones themselves are often prepared through the addition of sulfonyl halides to alkynes.

Sustainable and Green Chemistry Considerations in the Synthesis of Sulfones and Vinyl Sulfones

The synthesis of sulfones and their vinyl derivatives has traditionally relied on methods that can involve harsh reagents and generate significant waste. nih.govresearchgate.net Consequently, there is a growing emphasis on developing more sustainable and environmentally benign synthetic routes. nih.gov

Key areas of improvement in green sulfone synthesis include:

Alternative Oxidants: The classic oxidation of sulfides to sulfones often uses stoichiometric amounts of strong oxidants. rsc.org Hydrogen peroxide (H₂O₂) is considered a greener alternative, although its industrial production process is not entirely sustainable. rsc.org Research focuses on using H₂O₂ with efficient catalysts to minimize waste. researchgate.net

Electrochemical Methods: Electrochemistry offers a powerful tool for green synthesis. nih.gov The electrochemical oxidation of thioethers and thiols can selectively produce sulfoxides or sulfones simply by adjusting the applied voltage, using water as the oxygen source. rsc.org This method avoids the need for chemical oxidants and often proceeds under mild conditions. rsc.org An electrochemical approach for synthesizing vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been developed using an undivided cell with graphite (B72142) electrodes, achieving high yields at room temperature. organic-chemistry.orgacs.org

Photocatalysis: Visible-light-induced reactions are a cornerstone of green chemistry. organic-chemistry.org The synthesis of vinyl sulfones from cinnamic acids can be achieved using inexpensive organic photocatalysts like rhodamine B and eosin Y under blue LED irradiation. acs.org This approach avoids the use of metal catalysts and harsh conditions. organic-chemistry.orgacs.org Photocatalytic methods have also been developed for the selective synthesis of functionalized vinyl sulfones, such as (E)-β-aminovinyl sulfones, using eco-friendly solvents like ethanol (B145695). nih.gov

Benign Solvents: Replacing hazardous organic solvents with greener alternatives is a critical aspect of sustainable chemistry. researchgate.net Reactions performed in water or using more environmentally friendly solvents like ethanol contribute to a more sustainable process. nih.govnih.gov

| Green Approach | Description | Example Application | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Uses direct electric current to drive reactions, avoiding chemical oxidants. Selectivity can be controlled by applied potential. | Oxidation of thioethers to sulfones; Synthesis of vinyl sulfones from sodium sulfinates and olefins. | rsc.orgacs.org |

| Photocatalysis | Utilizes visible light and a photocatalyst to initiate reactions under mild conditions. | Decarboxylative sulfonylation of cinnamic acids to form vinyl sulfones. | organic-chemistry.orgacs.org |

| Use of Greener Solvents | Employs environmentally benign solvents like water or ethanol instead of hazardous organic solvents. | Radical-mediated thiodesulfonylation of vinyl sulfones in water; Photocatalytic synthesis of aminovinyl sulfones in ethanol. | nih.govnih.gov |

| Metal-Free Catalysis | Avoids the use of potentially toxic and expensive metal catalysts. | Iodine-catalyzed functionalization of olefins and alkynes; Phosphoric acid mediated decarboxylative coupling. | organic-chemistry.org |

Comprehensive Analysis of the Chemical Reactivity of 2 Ethenesulfonyl 2 Methylpropane

Electrophilic Reactivity of the Vinyl Sulfone System

The vinyl sulfone moiety in 2-(ethenesulfonyl)-2-methylpropane is a key driver of its electrophilic reactivity, participating in a variety of addition and cycloaddition reactions.

Detailed Mechanisms of Michael Addition Reactions (Conjugate Additions)

The Michael reaction, a type of conjugate addition, is a fundamental transformation for this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of the vinyl group, which acts as the Michael acceptor. wikipedia.orgchemistrysteps.com The process is particularly effective for forming carbon-carbon bonds under mild conditions. wikipedia.orgbyjus.com

The mechanism commences with the formation of a nucleophile, often an enolate generated from a compound with acidic α-hydrogens, such as a malonic ester or a β-keto ester, through deprotonation by a base. wikipedia.orgchemistrysteps.comlibretexts.org This nucleophile then attacks the electrophilic β-carbon of the vinyl sulfone. wikipedia.orglibretexts.org The resulting intermediate is an enolate that is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org The thermodynamic driving force for this reaction is the formation of a more stable C-C single bond at the expense of a C-C double bond. masterorganicchemistry.comlibretexts.org

A wide array of nucleophiles can participate in Michael additions with vinyl sulfones, including "hard" oxygen-based nucleophiles like methoxide (B1231860) and "soft" nucleophiles. tandfonline.com The reaction's success can be influenced by the choice of base and solvent, which can help minimize competing reactions like 1,2-additions or self-condensation of the nucleophile. nrochemistry.com

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

|---|---|

| Diethyl malonate | Diethyl fumarate (B1241708) wikipedia.org |

| Diethyl malonate | Mesityl oxide wikipedia.org |

| 2-Nitropropane | Methyl acrylate (B77674) wikipedia.org |

Pericyclic Reactions: Cycloadditions Involving the Vinyl Sulfone Moiety

Vinyl sulfones, including this compound, can participate in pericyclic reactions, most notably Diels-Alder cycloadditions. In these reactions, the vinyl sulfone acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. oregonstate.eduwesleyan.edu

Computational studies have been conducted to investigate the energetics of Diels-Alder reactions involving vinyl sulfone derivatives with various dienes like furan (B31954) and cyclopentadiene. wesleyan.eduwesleyan.edu These studies help in understanding the reactivity and reversibility of such reactions. wesleyan.edu For instance, the reaction of methyl vinyl sulfone with furan is predicted to be a reversible Diels-Alder reaction. wesleyan.edu The stereoselectivity and regioselectivity of these cycloadditions can often be controlled, making them valuable in synthetic chemistry for constructing complex cyclic systems. oregonstate.edu For example, enantioselective Diels-Alder reactions of vinyl sulfones have been utilized in the total synthesis of natural products like (+)-cavicularin. oregonstate.edu

Role of the Sulfonyl Group in Modulating Reactivity

The tert-butylsulfonyl group in this compound plays a critical role in controlling the molecule's reactivity through its potent electronic and steric effects.

Electron-Withdrawing Effects on the Ethenyl Moiety

The sulfonyl group is a strong electron-withdrawing group. fiveable.mersc.org This property significantly influences the electronic nature of the attached ethenyl (vinyl) group, making the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack. byjus.com This activation is a key factor in the facile Michael additions discussed previously. The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, which is crucial for its reactivity. masterorganicchemistry.com The effect of the sulfonyl group on the reactivity of the vinyl moiety has been a subject of interest, particularly in the context of designing covalent inhibitors where vinyl sulfones act as electrophilic "warheads". nih.gov

Stabilization of Adjacent Carbanionic Species for Subsequent Transformations

The sulfonyl group is capable of stabilizing an adjacent carbanion. fiveable.mesiue.edu This stabilization is attributed to the polarizability of the sulfur atom and inductive effects. acs.orgwikipedia.org The ability to stabilize a negative charge on the α-carbon is a cornerstone of the synthetic utility of sulfones. wikipedia.org

This property allows for the generation of α-sulfonyl carbanions, which are valuable nucleophilic intermediates in organic synthesis. wikipedia.orgresearchgate.net These carbanions can then participate in a variety of reactions, including alkylations, to form new carbon-carbon bonds. researchgate.net The formation of stable α-carbanions is a key feature of sulfimides and sulfoximides as well. wikipedia.org Theoretical studies have been conducted to understand the structure and stability of α-sulfonyl carbanions. acs.orgacs.org

Sulfonyl Group as a Leaving Group in Elimination or Substitution Processes

While the sulfonyl group itself is generally a stable functional group, under certain conditions, it can function as a leaving group in elimination or substitution reactions. wikipedia.orgchem-station.com Sulfonate esters, which are derivatives of sulfonic acids, are excellent leaving groups in nucleophilic substitution and elimination reactions, often referred to as "pseudo-halides" due to their reactivity being comparable to alkyl halides. youtube.comnih.gov The high stability of the resulting sulfonate anion makes it a very good leaving group. youtube.com

Reductive desulfonylation reactions can remove the sulfonyl group, leading to the formation of alkanes or alkenes. wikipedia.org For instance, in the Julia olefination, a β-acyloxy or β-sulfonyloxy sulfone undergoes reductive elimination to yield an alkene. wikipedia.org Nucleophilic substitution can also occur at the sulfur atom of sulfonyl chlorides, typically proceeding through an SN2-type mechanism. mdpi.comnih.govresearchgate.net

Mechanistic Investigations and Theoretical Studies on 2 Ethenesulfonyl 2 Methylpropane

Elucidation of Reaction Pathways and Transition State Analysis

Detailed mechanistic studies elucidating the specific reaction pathways and transition states for transformations involving 2-(ethenesulfonyl)-2-methylpropane are not extensively documented. However, the general reactivity of vinyl sulfones as potent Michael acceptors and dienophiles in cycloaddition reactions provides a framework for predicting its behavior. scripps.edu

The primary reaction pathway for vinyl sulfones is the Michael addition, where a nucleophile attacks the β-carbon of the vinyl group. scripps.edu For this compound, this would involve the addition of a nucleophile to the terminal carbon of the ethenesulfonyl moiety. The bulky tert-butyl group is expected to exert a significant steric influence on the transition state of this reaction, potentially affecting the rate and stereoselectivity of the addition compared to less hindered vinyl sulfones.

In the context of cycloaddition reactions, such as the Diels-Alder reaction, vinyl sulfones can act as dienophiles. A theoretical study on the [3+2] cycloaddition reaction of azomethine ylides with phenyl vinyl sulfone highlighted the role of the sulfonyl group in activating the double bond. mdpi.com While this study did not involve this compound, it suggests that the electronic properties of the sulfonyl group are crucial in determining the reactivity and regioselectivity of such reactions. The transition state analysis in that study revealed a concerted but asynchronous mechanism. mdpi.com It is plausible that this compound would follow a similar pathway in cycloaddition reactions.

Furthermore, the synthesis of vinyl sulfones can proceed through various routes, including the reaction of 2-methylpropene with a sulfonyl chloride or the electrophilic addition of sulfur trioxide to an alkene precursor followed by hydrolysis. smolecule.com Another approach involves the dehydrobromination of a corresponding dibromide followed by conjugate addition of a sulfinate anion and subsequent elimination. organic-chemistry.org The mechanisms of these synthetic transformations would involve distinct intermediates and transition states, which have not been specifically detailed for this compound.

Computational Chemistry for Electronic Structure, Conformational Analysis, and Reactivity Prediction

Computational chemistry offers a powerful tool to investigate the electronic structure, conformational preferences, and reactivity of molecules like this compound, especially given the scarcity of experimental data.

Electronic Structure: The electronic structure of this compound is characterized by the electron-withdrawing sulfonyl group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. Quantum-chemical calculations on various substituted vinyl sulfones have shown that the nature of the substituent on the sulfonyl group can influence the thermodynamics of reactions. rsc.org For this compound, the tert-butyl group, being electron-donating through hyperconjugation, might slightly modulate the electrophilicity of the vinyl group compared to aryl or less bulky alkyl sulfones.

Conformational Analysis: The presence of the sterically demanding tert-butyl group will significantly influence the conformational landscape of this compound. The rotational barrier around the C-S bond is expected to be a key determinant of the preferred conformations. These conformations, in turn, will dictate the accessibility of the vinyl group to incoming reactants and influence the stereochemical outcome of reactions. While specific conformational analysis data for this compound is unavailable, studies on related bulky sulfones could provide valuable insights.

Reactivity Prediction: Computational methods can be employed to predict the reactivity of this compound in various reactions. For instance, density functional theory (DFT) calculations could be used to model the transition states of Michael additions or cycloaddition reactions, providing information on activation energies and reaction kinetics. A study on the reactivity of vinyl sulfones and acrylates showed that vinyl sulfones are generally more reactive towards thiol-Michael additions. rsc.org Computational modeling could help to quantify this reactivity difference for the tert-butyl substituted case.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and for gaining deeper mechanistic insights into the reactions of this compound.

X-ray Crystallography of Derivatives: While no crystal structure of this compound itself is reported, X-ray crystallography of its derivatives, such as products from Michael additions or cycloadditions, would provide definitive proof of their three-dimensional structure. This information is crucial for confirming reaction mechanisms and understanding stereochemical outcomes. For example, the crystal structures of various functionalized vinyl sulfones have been determined to understand their intra- and intermolecular interactions. rsc.org

High-Resolution NMR for Conformational Dynamics: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the chemical environment of the protons and carbons.

While specific NMR data for this compound is scarce, data for a structurally related compound, (E)-(2-(tert-butylsulfonyl)vinyl)benzene, has been reported. rsc.org

Table 1: ¹H NMR Data for (E)-(2-(tert-butylsulfonyl)vinyl)benzene rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-H | 7.59 | d | 15.5 |

| 2-H | 7.54-7.52 | m | |

| 3-H, 4-H | 7.44-7.42 | m | |

| 6-H | 6.84 | d | 15.5 |

| 8-H | 1.42 | s |

This data can serve as a reference for predicting the approximate chemical shifts for the vinyl protons in this compound, although the absence of the phenyl group would lead to significant differences. The tert-butyl protons would be expected to appear as a singlet around 1.4 ppm.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used to probe the through-space proximity of different protons, providing valuable information about the preferred conformations of the molecule in solution.

Kinetic and Thermodynamic Profiling of Key Transformations

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for controlling its reactivity and optimizing reaction conditions.

Kinetic Profiling: Kinetic studies would provide quantitative data on the rates of reactions, such as Michael additions or cycloadditions. For instance, monitoring the disappearance of the starting material or the appearance of the product over time using techniques like NMR spectroscopy or UV-Vis spectrophotometry can yield rate constants. A study on the reaction of vinyl sulfone-functionalized self-assembled monolayers with various ligands reported pseudo-first-order rate constants. nih.gov For example, the reaction with glutathione (B108866) at pH 7.5 had an observed rate constant of 0.057 min⁻¹. nih.gov While these are for a different system, they demonstrate the type of kinetic data that could be obtained. The steric bulk of the tert-butyl group in this compound is anticipated to decrease reaction rates compared to less hindered vinyl sulfones due to steric hindrance in the transition state.

Derivatization and Structural Diversity of 2 Ethenesulfonyl 2 Methylpropane Analogues

Synthesis of Novel Functionalized Vinyl Sulfones and Sulfone-Containing Heterocycles

The vinyl sulfone moiety is a versatile functional group that readily participates in a variety of chemical transformations, allowing for the synthesis of highly functionalized derivatives. smolecule.com The reactivity of 2-(ethenesulfonyl)-2-methylpropane and its analogues is primarily centered around the activated carbon-carbon double bond.

Functionalized Vinyl Sulfones:

Nucleophilic substitution of allylidene disulfones represents a method for generating γ-functionalized (E)-vinyl sulfones. This approach involves the reaction of the disulfone with various nucleophiles, such as sodium phenoxide, sodium benzenesulfinate, water, and secondary amines, to yield the corresponding substituted vinyl sulfones. biosynth.com

A significant application of functionalized vinyl sulfones is in bioconjugation and materials science. For instance, vinyl sulfone-functionalized self-assembled monolayers (SAMs) on gold substrates have been prepared to study the reaction kinetics of bioactive ligands. These SAMs demonstrate pseudo-first-order reaction kinetics with ligands like glutathione (B108866), N-(5-amino-1-carboxypentyl)iminodiacetic acid, and mannose, highlighting the utility of vinyl sulfone chemistry in creating bioactive surfaces.

Sulfone-Containing Heterocycles:

Cycloaddition reactions are a powerful tool for the synthesis of heterocyclic compounds. The electron-deficient nature of the double bond in vinyl sulfones makes them excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions, leading to the formation of various sulfone-containing heterocycles. For example, the reaction of vinyl sulfones with nitrile oxides can produce 3-(phenylsulfonyl)isoxazolines. biosynth.com These heterocycles can serve as precursors to other complex molecules.

Photochemical [2+2] cycloaddition reactions also present a viable route for creating cyclobutane-containing structures. The reaction of two ethene molecules under photochemical conditions to form cyclobutane (B1203170) showcases a fundamental principle that could be extended to vinyl sulfones. aklectures.com

Chiral Analogues of this compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of asymmetric methods to introduce chirality into molecules containing the this compound framework is a key area of research.

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. smolecule.com This reaction is highly applicable to vinyl sulfones, where the sulfonyl group activates the double bond for attack by a wide range of soft nucleophiles.

Enantioselective Michael Additions:

The development of enantioselective Michael additions has been a major focus in asymmetric catalysis. Organocatalysis, in particular, has emerged as a powerful tool for achieving high enantioselectivity in these reactions. Chiral secondary amines, such as those derived from proline, can react with aldehydes or ketones to form chiral enamines, which then act as nucleophiles in the Michael addition to vinyl sulfones.

For instance, the asymmetric Michael addition of aldehydes to vinyl sulfones can be catalyzed by β-aminosulfonamides, which act as bifunctional organocatalysts. researchgate.net Similarly, cinchona alkaloid-derived thioureas have been successfully employed as catalysts in the conjugate addition of thiols to α-substituted N-acryloyloxazolidin-2-ones, followed by asymmetric protonation to yield chiral products with high enantiomeric excess. sigmaaldrich.cn

The general mechanism for an organocatalyzed Michael addition involves the following steps:

Formation of a nucleophilic enamine from a carbonyl compound and a chiral amine catalyst.

Addition of the enamine to the vinyl sulfone (Michael acceptor).

Hydrolysis of the resulting iminium ion to regenerate the catalyst and furnish the chiral product.

The steric hindrance provided by the tert-butyl group in this compound can play a crucial role in the stereochemical outcome of these reactions, potentially leading to high levels of diastereoselectivity and enantioselectivity.

| Nucleophile | Michael Acceptor | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aldehydes | Vinyl Sulfones | β-Aminosulfonamides | γ-Sulfonyl Aldehydes | High | researchgate.net |

| Thiols | α-Substituted N-Acryloyloxazolidin-2-ones | Cinchona Alkaloid-derived Thioureas | Chiral Thioethers | High | sigmaaldrich.cn |

Chiral analogues of this compound, once synthesized, can themselves serve as valuable intermediates in other enantioselective transformations. The sulfonyl group can be a versatile handle for further functionalization or can be removed under specific conditions.

A notable example is the asymmetric synthesis of γ-amino-functionalized vinyl sulfones. This process involves the enantioselective α-amination of an aldehyde, followed by a Horner-Wadsworth-Emmons reaction to introduce the vinyl sulfone moiety. The resulting optically active N,N'-diprotected trans-(phenylsulfonyl)vinyl hydrazine (B178648) products can then be converted into N-functionalized trans-(phenylsulfonyl)vinyl amines. thieme-connect.com This methodology provides access to chiral building blocks that are precursors to cysteine protease inhibitors. thieme-connect.com

Furthermore, the diastereoselective iodocarbocyclization of 4-pentenylmalonate derivatives bearing a stereogenic center demonstrates how a chiral center can direct the stereochemical outcome of a subsequent cyclization reaction. nih.gov This principle can be applied to chiral derivatives of this compound, where a pre-existing stereocenter can influence the formation of new stereocenters in subsequent reactions.

Incorporation into Complex Molecular Scaffolds

The functional group tolerance and reactivity profile of this compound and its analogues make them attractive building blocks for the synthesis of more complex molecular architectures, including natural products and bioactive molecules.

The tert-butylsulfonyl group can be found in various synthetic intermediates. For example, (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester has been synthesized and used as a substitute for the corresponding N-toluenesulfonyl imino ester in allylation reactions. researchgate.net

The synthesis of quinoline (B57606) derivatives has been achieved through a Wittig condensation of 2-N-phenylsulfonylaminobenzaldehyde with stabilized alkylidene phosphoranes, followed by reduction and cyclization. clockss.org This demonstrates the utility of sulfonyl-containing building blocks in constructing heterocyclic systems.

Moreover, the development of bifunctional molecules for applications in chemical biology is an expanding area. Vinyl sulfone-based bifunctional tag single-attachment-point (BTSAP) reagents have been synthesized for the labeling of biomolecules. These reagents combine the reactivity of the vinyl sulfone with "click chemistry" for the attachment of reporter tags.

A temporary stereocenter approach has been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.orgrsc.org This strategy involves an aldol (B89426) reaction to create a temporary stereocenter, which then directs a subsequent cyclopropanation reaction before being removed. While not directly involving this compound, this methodology highlights the sophisticated strategies that can be employed to incorporate small chiral building blocks into larger, more complex structures.

Applications of 2 Ethenesulfonyl 2 Methylpropane in Advanced Organic Synthesis

Strategic Building Block for Carbon-Carbon Bond Constructions (e.g., Olefinations, Alkylations)

The primary role of 2-(ethenesulfonyl)-2-methylpropane in carbon-carbon bond formation is as a superior Michael acceptor, readily reacting with a variety of carbon nucleophiles. The powerful electron-withdrawing nature of the sulfonyl group polarizes the vinyl moiety, making the β-carbon highly electrophilic and susceptible to conjugate addition.

Michael Addition Reactions: A wide array of carbanions, including enolates, organocuprates, and other stabilized carbon nucleophiles, can be added to the double bond of tert-butyl vinyl sulfone. This provides a reliable method for carbon chain extension and the introduction of the tert-butylsulfonyl ethyl group into organic molecules. The steric bulk of the tert-butyl group can influence the stereochemical outcome of these additions, providing a degree of diastereoselectivity in certain reactions.

Cycloaddition and Annulation Reactions: Vinyl sulfones are recognized as valuable 2π-partners in cycloaddition reactions. While specific examples detailing this compound in this context are specialized, its general reactivity profile is applicable. Furthermore, it can be used in annulation strategies. For instance, related vinylogous Darzens and aza-Darzens reactions, which employ bromosulfone nucleophiles, demonstrate how the vinyl sulfone framework can be utilized in [2+1] annulations to form functionalized epoxides and aziridines, respectively. nsf.gov These reactions represent a powerful method for constructing three-membered rings through C-C bond formation. nsf.gov

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Nucleophile/Reagent | Product Type | Significance |

| Michael Addition | Enolates, Organometallics | Functionalized Alkyl Sulfones | Forms a new C-C bond via conjugate addition. |

| Vinylogous Darzens | α-Halo Sulfone Anion | Substituted Epoxides | [2+1] Annulation to form oxiranes. nsf.gov |

| Aza-Darzens | α-Halo Sulfone Anion + Imine | Substituted Aziridines | [2+1] Annulation to form nitrogen-containing rings. nsf.gov |

Utility in the Formation of Carbon-Heteroatom Bonds

The high electrophilicity of the β-carbon in this compound makes it an excellent substrate for conjugate additions with a diverse range of heteroatom nucleophiles. These reactions are typically high-yielding, proceed under mild conditions, and are highly chemoselective, providing a robust method for forging carbon-sulfur (C-S), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Thiol-Michael Addition (C-S Bond Formation): The reaction of thiols with vinyl sulfones is a cornerstone of their application. Studies have demonstrated that vinyl sulfones react selectively and more rapidly with thiols compared to other Michael acceptors like acrylates. rsc.org This high reactivity and selectivity make the thiol-Michael addition a "click-like" reaction, ideal for applications in materials science and bioconjugation. The reaction proceeds rapidly to completion, forming a stable thioether linkage.

Aza-Michael Addition (C-N Bond Formation): Primary and secondary amines, as well as other nitrogen nucleophiles, readily add to this compound. This aza-Michael addition is a fundamental method for synthesizing β-amino sulfones, which are valuable intermediates in medicinal chemistry and building blocks for more complex nitrogen-containing compounds.

Oxa-Michael Addition (C-O Bond Formation): Alcohols and phenols can also serve as nucleophiles in conjugate additions to tert-butyl vinyl sulfone, typically under basic catalysis, to form β-alkoxy and β-aryloxy sulfones.

Table 2: Carbon-Heteroatom Bond Formation via Michael Addition

| Nucleophile | Heteroatom | Bond Formed | Product Class |

| Thiol (R-SH) | Sulfur | C-S | β-Thioether Sulfone |

| Amine (R₂NH) | Nitrogen | C-N | β-Amino Sulfone |

| Alcohol (R-OH) | Oxygen | C-O | β-Alkoxy Sulfone |

| Phenol (B47542) (Ar-OH) | Oxygen | C-O | β-Aryloxy Sulfone |

Enabling Reagent in Cascade, Multicomponent, and Convergent Syntheses

The predictable and high-yielding reactivity of this compound makes it an excellent component for designing complex reaction sequences that build molecular complexity rapidly.

Cascade Reactions: In a cascade (or domino) reaction, a single event initiates a series of subsequent intramolecular transformations. The initial Michael addition of a nucleophile to tert-butyl vinyl sulfone can be designed to trigger a downstream cyclization or rearrangement. For example, a substrate containing both a nucleophilic group and a reactive electrophile could undergo an initial Michael addition, with the resulting adduct being perfectly poised for a subsequent intramolecular reaction, forming a cyclic structure in a single operation.

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single pot to form a product that incorporates portions of all reactants. The well-defined role of tert-butyl vinyl sulfone as a Michael acceptor allows it to be integrated into MCRs as a reliable electrophilic component, reacting selectively with a nucleophile generated in situ.

Applications in Retrosynthetic Analysis and Target Molecule Synthesis

In the strategic planning of a total synthesis, known as retrosynthetic analysis, a target molecule is conceptually broken down into simpler, commercially available precursors. This compound serves as a valuable synthon for the 2-(tert-butylsulfonyl)ethyl group.

Retrosynthetic Disconnection: When a target molecule contains a –CH₂–CH₂–SO₂–tBu moiety, a key retrosynthetic disconnection can be made at the bond alpha to the sulfonyl group's ethyl chain. This reveals a Michael acceptor (tert-butyl vinyl sulfone) and a corresponding nucleophile. This strategy is particularly powerful for simplifying complex targets where a key bond can be formed reliably using the Michael addition.

For instance, in the retrosynthesis of a complex molecule containing a C-N or C-S bond at a specific position, one can disconnect this bond to reveal an amine or thiol precursor and the tert-butyl vinyl sulfone electrophile. This simplifies the synthetic challenge to the preparation of a potentially less complex nucleophilic fragment. The reliability of the Michael addition ensures that the forward-synthesis step is likely to be successful.

Role in "Click Chemistry" Methodologies (e.g., Potential for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) via Derived Functionalities)

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them exceptionally reliable for connecting molecular building blocks. While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most famous example, the concept has expanded to include other transformations, notably Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

SuFEx involves the reaction of a sulfonyl fluoride (R-SO₂F) with a silylated phenol or other nucleophile to form a stable sulfate (B86663) or sulfonate linkage. This reaction is prized for its efficiency and the exceptional stability of the resulting bond.

The direct role of this compound in this context is nuanced. While the vinyl sulfone itself is not a sulfonyl fluoride, it belongs to the class of sulfur(VI) compounds whose reactivity is central to this field. The related compound, ethenesulfonyl fluoride (CH₂=CH-SO₂F), is considered a privileged reagent in SuFEx chemistry, acting as a highly reactive Michael acceptor.

The utility of this compound lies in its potential as a stable precursor to functionalities that can participate in SuFEx reactions. The vinyl group can act as a handle for further chemical modification. More importantly, the Michael addition reactions of tert-butyl vinyl sulfone with various nucleophiles exhibit "click-like" characteristics themselves: they are highly efficient, selective, and proceed under mild conditions. Therefore, it is considered a key building block within the broader landscape of click chemistry, enabling the reliable connection of molecular fragments through robust C-S and C-N bond formations. nsf.gov Its integration into sulfur-based chemical biology and materials science positions it at the forefront of modern synthetic developments. nsf.gov

Future Directions and Emerging Research Trends for Vinyl Sulfones with Alkyl Substitution

Development of More Efficient and Selective Catalytic Systems for Synthesis and Transformation

The synthesis of vinyl sulfones, including sterically hindered examples like 2-(ethenesulfonyl)-2-methylpropane, is a major focus of methods development. Traditional approaches often require harsh conditions, but modern research is geared towards catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions. organic-chemistry.org

Recent advancements include the use of various metal catalysts. For instance, a molybdenum-based catalyst system has been shown to be effective for the sulfonation of styrenes, including those with bulky substituents like a tert-butyl group. d-nb.info This method provides high yields and stereoselectivity. Another approach involves a silver-catalyzed protocol for the sulfonylation of styrenes, which is critically dependent on the use of TEMPO as an additive to achieve high E-selectivity. rsc.org Copper-catalyzed systems are also prominent, with methods developed for three-component reactions that produce vinyl sulfones in moderate to good yields with excellent functional group tolerance. researchgate.netrsc.org

Beyond metal catalysis, organocatalytic methods are emerging. The asymmetric Michael reaction of aldehydes with vinyl sulfones, catalyzed by silylated biarylprolinol, provides an enantioselective route to functionalized products. nih.gov These catalytic developments are crucial for creating complex molecules from simple precursors like this compound.

Table 1: Comparison of Catalytic Systems for Vinyl Sulfone Synthesis This table presents a summary of different catalytic methods, highlighting their conditions and efficiency for synthesizing various vinyl sulfone derivatives.

| Catalytic System | Substrates | Key Features | Yield Range | Selectivity | Reference |

|---|---|---|---|---|---|

| MoO₂Dipic/H₂O₂ | Styrenes (incl. t-butyl) | High efficiency for styrenes with varied functional groups. | 58-91% | High E-selectivity | d-nb.info |

| AgNO₃/TEMPO | Styrenes | First silver-catalyzed C-S coupling for vinyl sulfones. | 77-85% | Highly E-selective | rsc.org |

| CuBr₂/1,10-phen | Arylpropiolic acids | Three-component decarboxylative addition. | Moderate to Good | Not specified | rsc.org |

| Silylated Biarylprolinol | Aldehydes, Vinyl Sulfones | Organocatalytic asymmetric Michael addition. | Not specified | High enantioselectivity | nih.gov |

| Manganese-Pincer Complex | Sulfones, Alcohols | α-alkylation via a vinyl sulfone intermediate. | Good to Excellent | High selectivity for alkylation | acs.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Researchers are actively exploring new ways in which alkyl-substituted vinyl sulfones can react to form complex molecular architectures. The bulky tert-butyl group in this compound can influence reaction pathways, sometimes leading to unique outcomes.

One area of interest is the use of vinyl sulfones as precursors to other functional groups. For example, quantum-chemical studies have investigated how the substitution pattern on the vinyl group can modulate its reactivity with thiols, potentially shifting it from an irreversible to a reversible reaction. rsc.org This has significant implications for designing covalent inhibitors in chemical biology. Studies on the relative reactivity of vinyl sulfones compared to acrylates in thiol-Michael additions have shown that vinyl sulfones react significantly faster and with high selectivity, a property that can be exploited in polymer chemistry and bioconjugation. researchgate.netrsc.org

Furthermore, vinyl sulfones are being employed in more complex, multicomponent reactions. Photocatalytic methods are enabling the alkenylation of alkyl bromides with vinyl phenyl sulfones through an addition-elimination pathway involving radical intermediates. rsc.org Manganese-catalyzed α-alkylation of sulfones using alcohols proceeds through a vinyl sulfone intermediate, showcasing a novel transformation that avoids harsher conditions. acs.org These emerging reactivity patterns expand the synthetic utility of building blocks like this compound.

Design and Synthesis of Constrained and Bioisosteric Vinyl Sulfone Analogues

To improve properties for applications in medicinal chemistry and materials science, researchers are designing vinyl sulfone analogues with more rigid or sterically defined structures. Incorporating the vinyl sulfone moiety into a ring system is a key strategy. tandfonline.com

A significant development is the synthesis of spirocyclic vinyl sulfones. nih.gov These compounds merge the three-dimensional structure of a spirocycle with the reactivity of a vinyl sulfone, which holds promise for creating molecules with novel biological activities. nih.govresearchgate.net Recent methods have utilized photocatalytic conditions to achieve a cascade of radical cyclization followed by aryl migration to construct these complex spirocyclic systems. nih.govrsc.org Such strategies could be adapted to create constrained analogues derived from or related to this compound, potentially enhancing binding affinity and selectivity for biological targets.

The concept of bioisosterism, where one functional group is replaced by another with similar properties, is also being applied. Vinyl sulfones are considered bioisosteres of α,β-unsaturated enones, a common motif in biologically active chalcones. tandfonline.com The design of constrained endocyclic and exocyclic vinyl sulfones is a recognized area for expanding the chemical space and improving the drug-like properties of these compounds. tandfonline.comrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of vinyl sulfone synthesis with modern automation technologies like flow chemistry is a growing trend aimed at improving efficiency, safety, and scalability. Flow chemistry, where reactions are run in continuous streams through tubes or channels, offers precise control over parameters like temperature, pressure, and reaction time. nih.gov

This technology is particularly advantageous for highly exothermic or fast reactions, and for the safe handling of reactive intermediates. acs.org While specific applications to this compound are not yet widely reported, the synthesis of various organic compounds, including active pharmaceutical ingredients, has been successfully demonstrated in flow systems. nih.govacs.org Platforms have been developed for multi-step syntheses using packed columns with immobilized reagents and catalysts, which could be adapted for the production and transformation of vinyl sulfones. mdpi.com

Automated platforms that can orchestrate reaction sequences and optimize yields are also being developed. mdpi.com These systems can accelerate the discovery of optimal conditions for new transformations involving Michael acceptors like vinyl sulfones. The combination of flow chemistry with other technologies like microwave irradiation or photochemistry further expands the possibilities for synthesizing novel derivatives. acs.org

Expanding Applications in Materials Science and Chemical Biology Research

The unique reactivity of the vinyl sulfone group makes it a valuable tool in both materials science and chemical biology. Its ability to act as a Michael acceptor allows for efficient covalent linkage to nucleophiles like thiols and amines. rsc.orgwikipedia.org

In materials science, vinyl sulfones are used to create novel polymers and functionalized surfaces. Thiol-Michael addition polymerization using multifunctional thiols and vinyl sulfone monomers can produce glassy polymer networks with high glass transition temperatures and improved hydrolytic stability compared to traditional acrylate-based systems. nih.gov Vinyl sulfone groups have also been used in polymer-bound resins for solid-phase synthesis and as a component in electrophoretic coatings. sigmaaldrich.comrsc.org Additionally, they are a key functional group in some reactive dyes used in the textile industry. taylorandfrancis.com

In chemical biology, the vinyl sulfone moiety is extensively used to create chemical probes for studying protein function. researchgate.net Because they react readily with cysteine residues, vinyl sulfones are incorporated into activity-based protein profiling (ABPP) probes to target enzymes like cysteine proteases and protein tyrosine phosphatases (PTPs). nih.govacs.org These probes can covalently label the active site of an enzyme, allowing for its detection and functional characterization. nih.gov Vinyl sulfone-functionalized silica (B1680970) has been developed as a "ready to use" material for immobilizing enzymes and other biomolecules. rsc.org Recently, certain vinyl sulfone derivatives have been explored as fluorescent probes that act as viscosity sensors in biological environments. rsc.org

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Ethenesulfonyl)-2-methylpropane in laboratory settings?

The synthesis of this compound can be achieved through etherification or cross-coupling reactions. A common method involves the reaction of 2-methylpropane-1,3-diol with ethenesulfonyl fluoride (ESF) under acidic conditions (e.g., sulfuric acid) to form the sulfonyl ether linkage . Alternatively, Heck-Matsuda coupling reactions between ethenesulfonyl derivatives and aromatic diazonium salts have been employed to synthesize β-arylethenesulfonyl analogs, which can be adapted for this compound by modifying the substrate . Purification typically involves distillation or column chromatography to isolate the product from unreacted reagents.

Q. What are the key physical and chemical properties of this compound critical for experimental design?

Key properties include:

- Molecular stability : The sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitutions .

- Solubility : Moderately polar due to the sulfonyl and ether groups; soluble in THF, DMF, and dichloromethane .

- Thermal stability : Decomposes above 200°C, requiring controlled heating in reactions .

- Spectroscopic signatures : Distinct H NMR peaks for methyl groups (δ ~1.2–1.5 ppm) and sulfonyl-attached protons (δ ~3.5–4.0 ppm) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The sulfonyl group acts as a strong electron-withdrawing group (EWG), polarizing the ethene moiety and facilitating electrophilic aromatic substitution or transition metal-catalyzed coupling (e.g., Heck-Matsuda). This electronic activation allows the compound to participate in regioselective C–C bond formation with aryl diazonium salts, as demonstrated in the synthesis of β-arylethenesulfonyl fluorides . Computational studies (DFT) are recommended to map charge distribution and predict reactive sites.

Q. What strategies are effective in resolving contradictions in spectroscopic data for sulfonyl-containing compounds like this compound?

Contradictions in NMR or MS data often arise from dynamic processes (e.g., rotational isomerism of the sulfonyl group) or impurities. Strategies include:

- Variable-temperature NMR : To identify coalescence points for conformers .

- High-resolution mass spectrometry (HRMS) : For accurate mass validation and impurity detection .

- Comparative analysis : Cross-reference with structurally similar compounds, such as 2-[2-(2-methoxyethoxy)ethoxy]-2-methylpropane, to isolate sulfonyl-specific spectral features .

Q. How can the catalytic efficiency of this compound in polymerization reactions be optimized?

In suspension oligomerization, the compound’s peroxide derivatives (e.g., 2-[4-(tert-butylperoxymethyl)piperazinomethylperoxy]-2-methylpropane) act as initiators. Key parameters include:

- Temperature control : Maintain 60–80°C to balance initiation rate and side reactions .

- Solvent selection : Use non-polar solvents (e.g., hexane) to stabilize radical intermediates.

- Co-catalysts : Add Lewis acids (e.g., AlCl) to enhance sulfonyl group activation .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles; sulfonyl compounds can hydrolyze to corrosive sulfuric acid derivatives .

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How can researchers validate the purity of this compound post-synthesis?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to separate sulfonyl derivatives .

- Elemental analysis : Confirm C, H, and S content to detect inorganic sulfate impurities .

- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify residual solvents or byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.